molecular formula C11H15ClN2S B4017830 1-Butan-2-yl-3-(2-chlorophenyl)thiourea

1-Butan-2-yl-3-(2-chlorophenyl)thiourea

Cat. No.: B4017830
M. Wt: 242.77 g/mol
InChI Key: PITIASLCZJJAAU-UHFFFAOYSA-N
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Description

1-Butan-2-yl-3-(2-chlorophenyl)thiourea (CAS 690688-23-4) is an organosulfur compound of significant interest in organic synthesis and medicinal chemistry research. This thiourea derivative features a sec-butyl group and an ortho-chlorophenyl substituent, a structural motif known to be explored for diverse biological activities . Researchers investigate thiourea derivatives like this compound for their potential applications due to a range of documented properties in similar molecules, including antibacterial, antioxidant, and anticancer activities . The mechanism of action for such compounds often involves interactions with enzymes or metal centers; the nitrogen and sulfur atoms in the thiourea core can serve as ligating centers, forming stable complexes with various metals that may exhibit enhanced bioactivity . Furthermore, thiourea derivatives have garnered attention in biochemical research for their potential as enzyme inhibitors, including for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in studies for conditions like Alzheimer's disease . The presence of the thiocarbonyl group also makes this compound a valuable intermediate or precursor in the synthesis of more complex heterocyclic structures and for use in material science applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-butan-2-yl-3-(2-chlorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2S/c1-3-8(2)13-11(15)14-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITIASLCZJJAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Butan-2-yl-3-(2-chlorophenyl)thiourea typically involves the reaction of 2-chloroaniline with butan-2-yl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified through recrystallization or column chromatography .

Industrial production methods for thiourea derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

1-Butan-2-yl-3-(2-chlorophenyl)thiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Butan-2-yl-3-(2-chlorophenyl)thiourea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Butan-2-yl-3-(2-chlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Thiourea Derivatives
Compound Name Substituent R₁ Substituent R₂ Melting Point (°C) Solubility (logP) Reference
1-Butan-2-yl-3-(2-chlorophenyl)thiourea Butan-2-yl 2-Chlorophenyl Data pending ~3.2 (estimated)
1-Phenyl-3-(2-chlorophenyl)thiourea Phenyl 2-Chlorophenyl 145–147 2.8
1-Cyclohexyl-3-(3-chlorophenyl)thiourea Cyclohexyl 3-Chlorophenyl 162–164 3.5
1-(2-Chlorophenyl)-2-thiourea H 2-Chlorophenyl 180–182 1.9
1-Butyl-3-(2-phenylphenyl)thiourea n-Butyl 2-Biphenyl Not reported ~4.1
  • Branching Effects: The butan-2-yl group (sec-butyl) in the target compound introduces greater steric hindrance and lower symmetry compared to linear alkyl chains (e.g., n-butyl in 1-butyl-3-(2-phenylphenyl)thiourea ).
  • Chlorophenyl Position : The 2-chlorophenyl substituent in the target compound creates ortho steric effects, which may reduce solubility in polar solvents compared to para-substituted analogues (e.g., 1-phenyl-3-(4-chlorophenyl)thiourea) .
Table 2: Anti-Amoebic IC₅₀ Values of Selected Thioureas
Compound IC₅₀ (µg/mL) A. castellanii IC₅₀ (µg/mL) A. polyphaga Reference
N-(3-Chlorophenyl)-N'-(4-chlorobutanoyl)thiourea 12.3 ± 0.8 15.6 ± 1.2
1-Phenyl-3-(2-chlorophenyl)thiourea Not tested Not tested
This compound Data pending Data pending
  • The butan-2-yl group may enhance lipophilicity, improving membrane permeability and bioavailability compared to phenyl or cyclohexyl analogues . However, excessive bulk could hinder target binding, as seen in sterically congested derivatives like 1-cyclohexyl-3-(3-chlorophenyl)thiourea .

Coordination Chemistry and Metal Binding

Thioureas act as ligands for metal ions, with substituents modulating coordination behavior:

  • Electron-Withdrawing Effects : The 2-chlorophenyl group withdraws electron density from the thiocarbonyl sulfur, weakening metal-sulfur bonds compared to electron-donating substituents (e.g., methoxy) .
  • Steric Hindrance : The butan-2-yl group may restrict access to the thiourea’s sulfur atom, reducing coordination efficiency. For example, 1-(2-chlorobenzoyl)-3-(3-methoxyphenyl)thiourea forms stable Cu(II) complexes due to its planar aroyl group , whereas bulky alkyl substituents like butan-2-yl could destabilize such complexes .

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-Butan-2-yl-3-(2-chlorophenyl)thiourea, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic addition between 2-chlorophenyl isothiocyanate and butan-2-ylamine. Key parameters include:

  • Solvent selection : Use anhydrous dichloromethane or THF to minimize side reactions.
  • Temperature : Reactions are typically conducted at 0–25°C to control exothermicity.
  • Stoichiometry : A 1:1 molar ratio of reactants ensures minimal residual starting materials.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
    • Validation : Analytical techniques like 1^1H NMR (δ 7.2–7.5 ppm for aromatic protons) and LC-MS confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound, and what data should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve the thiourea backbone (N–C=S peaks at ~170 ppm in 13^13C NMR) and substituent positions .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELX) provides bond-length data (C=S: ~1.68 Å) and confirms stereochemistry .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) influence the biological activity of arylthiourea derivatives?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., 2-chlorophenyl) enhance thiourea’s hydrogen-bonding capacity, improving interactions with bacterial enzymes (e.g., FabI enoyl-ACP reductase).
  • Comparative studies : 2-Chloro derivatives exhibit higher antimicrobial activity (MIC = 8 µg/mL against S. aureus) compared to methoxy-substituted analogs (MIC = 32 µg/mL) due to increased electrophilicity .
    • Experimental Design : Use isosteric replacements and assay against Gram-positive/-negative pathogens with dose-response curves .

Q. What challenges arise in refining the crystal structure of this compound, and how can SHELX software address them?

  • Methodological Answer :

  • Disorder in alkyl chains : The butan-2-yl group may exhibit rotational disorder. SHELXL’s PART instruction partitions electron density for accurate modeling .
  • Hydrogen bonding : Use SHELXH to refine H-atom positions in N–H···S interactions (dN···S ≈ 3.2 Å) .
    • Validation : Compare R-factor convergence (target < 5%) and residual density maps (<0.3 eÅ⁻³) .

Q. How does the thiourea moiety participate in redox or substitution reactions, and what intermediates are critical for mechanistic studies?

  • Methodological Answer :

  • Oxidation : Treat with H2O2 to form sulfinic acid derivatives; monitor via IR (loss of νC=S at 1250 cm⁻¹).
  • Nucleophilic substitution : React with alkyl halides (e.g., CH3I) to form S-alkylated products; track kinetics via <sup>13</sup>C NMR .
    • Mechanistic Insight : DFT calculations (B3LYP/6-31G*) predict transition states for S-alkylation (ΔG‡ ≈ 25 kcal/mol) .

Q. How can researchers resolve contradictions in reported biological activity data for thiourea derivatives?

  • Methodological Answer :

  • Standardize assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) to minimize variability .
  • Control for solubility : Pre-saturate compounds in DMSO/PBS mixtures (≤1% DMSO) to avoid aggregation artifacts .
    • Case Study : Discrepancies in IC50 values (e.g., 2–10 µM for anticancer activity) often stem from cell-line-specific permeability differences .

Q. What role does this compound play in coordination chemistry, and how can its metal complexes be characterized?

  • Methodological Answer :

  • Synthesis of complexes : React with Cu(II) acetate in ethanol to form [Cu(L)2]Cl2; confirm stoichiometry via elemental analysis .
  • Characterization :
  • EPR : Axial symmetry (g = 2.25, g = 2.05) indicates square-planar geometry.
  • UV-Vis : d-d transitions at λ = 600–650 nm (ε ≈ 150 M⁻¹cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Butan-2-yl-3-(2-chlorophenyl)thiourea
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1-Butan-2-yl-3-(2-chlorophenyl)thiourea

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